molecular formula C11H9FO B2736955 6-Fluoro-4-methylnaphthalen-2-ol CAS No. 1346965-03-4

6-Fluoro-4-methylnaphthalen-2-ol

Cat. No.: B2736955
CAS No.: 1346965-03-4
M. Wt: 176.19
InChI Key: LXSBQQLSQQDLIH-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylnaphthalen-2-ol is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position, along with a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylnaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the fluorination of 4-methylnaphthalen-2-ol using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylnaphthalen-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-fluoro-4-methylnaphthalen-2-one, while reduction can produce 6-fluoro-4-methylnaphthalen-2-amine .

Scientific Research Applications

6-Fluoro-4-methylnaphthalen-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylnaphthalen-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methylnaphthalen-2-ol is unique due to the combined presence of the fluorine, methyl, and hydroxyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-fluoro-4-methylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-7-4-10(13)5-8-2-3-9(12)6-11(7)8/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBQQLSQQDLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346965-03-4
Record name 6-fluoro-4-methylnaphthalen-2-ol
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